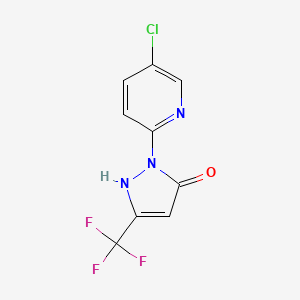![molecular formula C16H11BrO3 B2757503 2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one CAS No. 903187-17-7](/img/structure/B2757503.png)
2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one” is a furan derivative. Furans are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen . They are known for their widespread occurrence in nature and various practical uses .
科学的研究の応用
Synthesis and Chemical Properties
The compound is synthesized through various chemical reactions, highlighting its versatility in organic synthesis. For instance, a study by Penthala et al. (2014) discusses the preparation of a structurally related compound under Heck reaction conditions, demonstrating the importance of intramolecular interactions in determining its chemical structure (Penthala et al., 2014). Similarly, synthetic pathways involving benzyl 2-halophenyl ethers have been explored, indicating the compound's relevance in developing new benzo[b]furan derivatives (Sanz et al., 2006).
Applications in Material Science
Research by Marynowski et al. (2002) on phenyldibenzofurans and phenyldibenzothiophenes in marine sedimentary rocks and hydrothermal petroleum underscores the compound's significance in geology and hydrocarbon research, suggesting its potential as a marker in geological samples (Marynowski et al., 2002).
Organic Chemistry and Catalysis
The bromination and nitration of similar benzofuran derivatives have been studied, providing insights into the reactivity and functionalization of the benzofuran core, which is crucial for further chemical transformations (Grinev et al., 1976). Moreover, advancements in catalytic methods for the synthesis of 2,3-diarylbenzo[b]furans offer a glimpse into the development of new materials and pharmaceuticals (Singh et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-9-6-12(18)8-13-15(9)16(19)14(20-13)7-10-2-4-11(17)5-3-10/h2-8,18H,1H3/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTSLZQIPGEENR-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=C(C=C3)Br)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide](/img/structure/B2757423.png)





![2-[4-[2-[[2-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]acetyl]amino]ethyl]phenoxy]acetic acid](/img/structure/B2757431.png)



![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2757440.png)